molecular formula C27H46N2O B14623358 Buxaminol B CAS No. 58672-77-8

Buxaminol B

Cat. No.: B14623358
CAS No.: 58672-77-8
M. Wt: 414.7 g/mol
InChI Key: GTXYASOPMHQGPE-JTDYHNPVSA-N
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Description

Buxaminol B is a triterpenoid alkaloid found in various species of the Buxus genus, commonly known as boxwood. This compound has garnered interest due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular structure, which includes a steroid nucleus and an amine group, contributing to its diverse biological properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Buxaminol B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Buxaminol B is part of a family of triterpenoid alkaloids found in Buxus species. Similar compounds include:

Uniqueness

What sets this compound apart from its counterparts is its specific molecular configuration, which contributes to its distinct biological activities. For example, while both this compound and Buxaminol A inhibit acetylcholinesterase, this compound has shown a higher potency in certain assays .

Conclusion

This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development.

Properties

CAS No.

58672-77-8

Molecular Formula

C27H46N2O

Molecular Weight

414.7 g/mol

IUPAC Name

(6S,8R,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol

InChI

InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1

InChI Key

GTXYASOPMHQGPE-JTDYHNPVSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)NC

Canonical SMILES

CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC

Origin of Product

United States

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